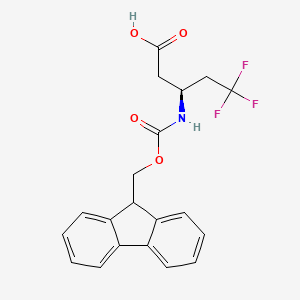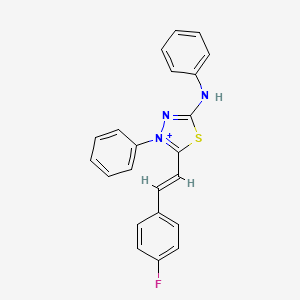
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable carboxylic acid derivative, under acidic conditions.
Introduction of the Fluorostyryl Group: The fluorostyryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a fluorobenzaldehyde to form the desired styryl compound.
Attachment of Phenyl Groups: The phenyl groups are incorporated through nucleophilic substitution reactions, where phenylamine derivatives react with the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
作用機序
The mechanism by which 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorostyryl)benzo[d]oxazole
- 2-(2,4-Difluorostyryl)benzo[d]oxazole
- 2-(4-Fluorostyryl)benzo[d]thiazole
- 2-(2,4-Difluorostyryl)benzo[d]thiazole
Uniqueness
Compared to these similar compounds, 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium stands out due to its unique combination of a thiadiazole ring and phenyl groups, which confer distinct chemical reactivity and potential applications. Its specific structural features may also result in different photophysical properties and biological activities, making it a valuable compound for various research fields.
特性
分子式 |
C22H17FN3S+ |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
5-[(E)-2-(4-fluorophenyl)ethenyl]-N,4-diphenyl-1,3,4-thiadiazol-4-ium-2-amine |
InChI |
InChI=1S/C22H17FN3S/c23-18-14-11-17(12-15-18)13-16-21-26(20-9-5-2-6-10-20)25-22(27-21)24-19-7-3-1-4-8-19/h1-16H,(H,24,25)/q+1/b16-13+ |
InChIキー |
BCNLNLNULNZXNP-DTQAZKPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
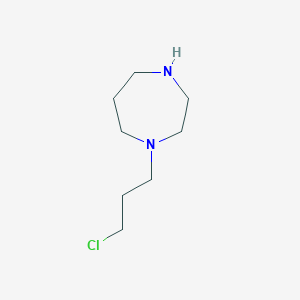
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
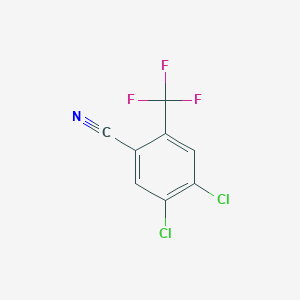

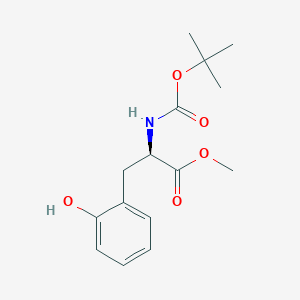
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
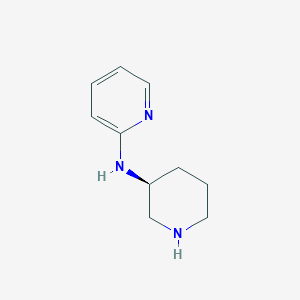
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
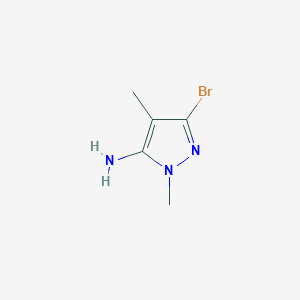
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)

